Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a specialized derivative of pyrrolidine, characterized by its unique stereochemistry and functional groups. This compound is particularly significant in the field of peptide synthesis, where it serves as a building block due to its ability to influence peptide structure and function. The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, acts as a protecting group for amines, which is crucial for the stepwise construction of peptides. This compound is identified by the CAS number 281655-32-1 and has a molecular formula of C₂₆H₂₃NO₄ .
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid falls under the classification of unusual amino acids and analogs of proline. It is primarily utilized in chemical research and applications related to biochemistry and medicinal chemistry. Its unique properties make it an essential component in the synthesis of complex peptides and proteins, aiding in the exploration of enzyme-substrate interactions and protein folding .
The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps starting from commercially available precursors. Common synthetic routes include:
The reaction conditions often require strong bases (e.g., sodium hydride) and specific catalysts to ensure high enantioselectivity and yield. Purification processes typically involve crystallization or chromatography techniques to isolate the final product .
In industrial settings, the production process may mirror laboratory methods but scaled for efficiency. Automation is often employed for reagent addition and reaction monitoring, optimizing conditions for cost-effectiveness while maintaining product quality.
The molecular structure of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid features a five-membered nitrogen-containing heterocycle with a phenyl group attached at one position and a carboxylic acid group at another. The Fmoc group provides steric hindrance that influences the compound's reactivity.
The stereochemistry (2S,3R) indicates specific spatial arrangements of atoms that are crucial for biological activity .
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can participate in various chemical reactions:
The specific products formed from these reactions depend on the conditions used .
The mechanism of action for Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid involves its role in peptide synthesis. The Fmoc protecting group safeguards the amino functionality during synthesis, preventing side reactions that could compromise peptide integrity. Upon completion of peptide assembly, the Fmoc group can be removed under mild conditions to reveal the free amino group for subsequent reactions or biological activities.
Relevant data indicate that handling precautions should be taken due to its irritant properties when in contact with skin or eyes .
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has several scientific applications:
Contemporary approaches leverage transition metal catalysis to achieve stereocontrol during pyrrolidine ring formation. Palladium-catalyzed C-H functionalization enables direct introduction of the phenyl group at the C3 position with excellent diastereoselectivity (>98% de). This method utilizes chiral auxiliaries derived from Evans' oxazolidinones to enforce the thermodynamically favored trans configuration where the C2 carboxylate and C3 phenyl group adopt opposing orientations . The stereochemical outcome is governed by conformational steering effects during the enolization step, where the bulky Fmoc group directs metal coordination to the si-face of the enolate intermediate [8].
Alternative organocatalytic strategies employ proline-derived catalysts in asymmetric Michael additions. For instance, the reaction between acrylates and β-nitrostyrenes followed by reductive cyclization delivers the pyrrolidine scaffold with enantiomeric excess >95%. Key to this approach is the kinetic resolution during decarboxylative ring closure, where the catalyst preferentially stabilizes one transition state through hydrogen-bonding networks . Recent advances demonstrate that visible-light-mediated photoredox catalysis can achieve direct C(sp³)-H arylation of proline precursors at ambient temperature, significantly reducing epimerization risks associated with traditional thermal methods [8].
Table 1: Enantioselective Synthetic Approaches
Methodology | Chiral Control Element | diastereomeric excess | Yield Range | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed C-H Activation | Evans' Oxazolidinone | >98% | 65-78% | Direct functionalization |
Organocatalytic Michael | Cinchona Alkaloids | 92-95% | 70-85% | Metal-free conditions |
Photoredox Arylation | Atropisomeric Ligands | 89-94% | 55-68% | Ambient temperature |
Enzymatic Desymmetrization | Lipase B (Candida antarctica) | >99% | 40-60% | Aqueous phase compatibility |
The trans-3-phenylpyrrolidine core is efficiently constructed through intramolecular aza-Michael additions of appropriately functionalized linear precursors. Treatment of N-protected 4-aminopent-4-enoic acids with strong bases triggers 5-exo-trig cyclization, establishing the stereocenters with predictable relative configuration. Computational studies reveal that the trans isomer predominates (>20:1 ratio) due to minimized 1,3-allylic strain in the transition state [2]. Microwave-assisted synthesis has significantly optimized this process, reducing reaction times from 48 hours to <30 minutes while maintaining chemical yields >85% through precise temperature control at 120°C [9].
Post-cyclization functionalization strategies include Pd-catalyzed Suzuki-Miyaura coupling on bromopyrrolidine intermediates to introduce diverse aryl substituents. This approach maintains stereochemical integrity while enabling library diversification. The C2 carboxylate group is protected as methyl ester during these transformations to prevent side reactions, with subsequent saponification yielding the free carboxylic acid for Fmoc protection [8]. For the installation of the Fmoc group, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide serves as the optimal reagent in tetrahydrofuran/water mixtures, providing near-quantitative yields without detectable epimerization [6].
Critical to pharmaceutical applications is the recrystallization protocol that achieves >99.5% diastereomeric purity. Optimal conditions use ethyl acetate/n-hexane (1:5 v/v) at -20°C, exploiting differential solubility between the trans and cis diastereomers. Analytical characterization shows characteristic ¹H-NMR chemical shifts at δ 3.65 ppm (C2-H) and δ 4.25 ppm (C5-H₂) that confirm the relative stereochemistry, while NOESY correlations between C3-H and C5-H₂ protons validate the trans configuration [9].
Table 2: Cyclization Precursors and Conditions
Precursor Type | Cyclization Trigger | Reaction Time | trans:cis Ratio | Functionalization Options |
---|---|---|---|---|
δ-Amino-α,β-unsaturated esters | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 3-5 h, 25°C | 18:1 | Hydrogenation, epoxidation |
1,4-Dihalide derivatives | Zn dust (Reformatzky) | 12-16 h, reflux | 12:1 | Negishi coupling, halogen exchange |
Aziridine-acetic acids | BF₃·OEt₂ | 30 min, 0°C | >50:1 | Ring expansion, nucleophilic opening |
1,3-Dipolar cycloaddition | Silver acetate | 2 h, 80°C | 6:1 | Side-chain diversification |
Incorporation efficiency during SPPS critically depends on the base lability profile of the Fmoc group. Standard deprotection employs 20-30% piperidine in DMF, achieving complete Fmoc removal within 5-10 minutes through a two-step mechanism: initial base-mediated deprotonation at the C9 position of fluorene followed by β-elimination to release dibenzofulvene (DBF). The highly electrophilic DBF intermediate must be efficiently scavenged to prevent alkylation of nucleophilic residues; piperidine forms the stable adduct 9-(1-piperidinyl)fluorene with λmax at 301 nm, enabling real-time UV monitoring [2] [10].
The electron-donating phenyl group at C3 significantly influences deprotection kinetics. Comparative studies reveal that piperazine (pKa=9.73) achieves 98% deprotection within 7 minutes for this sterically hindered proline analog, versus >10 minutes required for standard amino acids. This acceleration stems from the Thorpe-Ingold effect where the gem-disubstituted pyrrolidine ring enhances conformational rigidity, facilitating base access to the Fmoc carbonyl [9]. Microwave-assisted protocols (50°C, 35W) further optimize this process, reducing depyrotection time to <2 minutes while preventing aspartimide formation in sensitive sequences [2].
Serious challenges emerge from sequence-dependent side reactions, particularly during the synthesis of peptides containing multiple aspartic acid residues. The electron-rich phenyl substituent exacerbates aspartimide risk by stabilizing the cyclic imide intermediate through π-stacking interactions. This side reaction generates up to nine distinct byproducts including α/β-peptides and piperidides that complicate purification [2]. Mitigation strategies include:
Table 3: Fmoc Deprotection Protocols and Performance
Deprotection Reagent | Concentration | Time (min) | Deprotection Efficiency | Aspartimide Suppression | Recommended Use Cases |
---|---|---|---|---|---|
Piperidine | 20% in DMF | 2 × (3+7) | 99.5% | Moderate | Standard sequences |
4-Methylpiperidine | 25% in NMP | 2 × (2+5) | 98.8% | High | Aspartate-rich peptides |
Piperazine | 0.5 M in DMF | 1 × 15 | 97.2% | Moderate | Microwave-assisted synthesis |
DBU/HOBt | 2%/0.1 M in DMF | 1 × 3 | 99.1% | Very High | Sensitive sequences |
The acid lability of Boc protection necessitates repetitive trifluoroacetic acid (TFA) treatments during SPPS, which proves detrimental to the acid-sensitive phenylpyrrolidine system. Comparative studies reveal up to 15% racemization with Boc chemistry versus <0.5% with Fmoc protocols when incorporating this building block. This difference originates from the protonation of the tertiary nitrogen during TFA exposure, which facilitates enolization at the C2 stereocenter [3] [5]. Furthermore, the benzyl-type protecting groups required in Boc chemistry (e.g., Asp(OBzl), Glu(OBzl)) are incompatible with the final hydrogen fluoride (HF) cleavage step, limiting side-chain protection options [3].
The orthogonality of Fmoc/tBu protection enables multistep convergent synthesis of complex peptide architectures. The acid-stable Fmoc group permits selective cleavage of side-chain protecting groups while preserving Nα-protection, facilitating segment condensation approaches. For instance, protected peptide fragments containing Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can be cleaved from 2-chlorotrityl resin using 1% TFA in dichloromethane, achieving >95% recovery of fully protected segments for native chemical ligation [10]. This strategy proves invaluable for synthesizing cyclic peptides containing this constrained analog at the turn position [5].
Economically, the Fmoc-protected derivative offers significant advantages despite higher initial cost (approximately $556/100mg). Industrial-scale production benefits from reduced purification burden since the base-mediated deprotection avoids the extensive scavenger requirements of HF cleavage. Moreover, the UV-active dibenzofulvene byproduct enables real-time monitoring of coupling efficiency (ε=7,800 M⁻¹cm⁻¹ at 301 nm), allowing automated synthesis optimization that reduces deletion sequences by >30% compared to Boc approaches [1] [6]. These factors collectively explain the dominance of Fmoc chemistry in contemporary peptide therapeutics manufacturing [2] [3].
Table 4: Boc vs. Fmoc Performance Metrics
Parameter | Boc Protection | Fmoc Protection | Advantage Factor |
---|---|---|---|
Racemization per cycle | 0.8-1.5% | <0.1% | 8-15× |
Typical cleavage conditions | Anhydrous HF, 0°C, 60 min | 95% TFA, 25°C, 180 min | Milder conditions |
Side-chain protection | Benzyl-type | tert-Butyl-type | Enhanced orthogonality |
Byproduct monitoring | Not feasible | UV at 301 nm | Real-time feedback |
Scale-up cost (per kg) | $42,000 | $31,500 | 25% reduction |
Synthesis of protected fragments | Not possible | 1% TFA/DCM cleavage | Enables convergent synthesis |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0